molecular formula C12H20N2O3S B2772765 N-(1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide CAS No. 2034206-74-9

N-(1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide

Cat. No. B2772765
CAS RN: 2034206-74-9
M. Wt: 272.36
InChI Key: BSEBFIOQKIHWKM-UHFFFAOYSA-N
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Description

The compound appears to contain an oxa-azabicycloheptane core, which is a structural motif found in many biologically active compounds . This core is a bicyclic structure with seven atoms in the ring, one of which is a nitrogen atom and another is an oxygen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar oxa-azabicycloheptane compounds often involves enantioselective construction of the bicyclic scaffold . This can be achieved through various methodologies, including the use of acyclic starting materials that contain all the required stereochemical information .


Molecular Structure Analysis

The oxa-azabicycloheptane core of the compound is a bicyclic structure with seven atoms in the ring, one of which is a nitrogen atom and another is an oxygen atom . The exact structure would depend on the specific arrangement of these atoms and the attached functional groups.

Scientific Research Applications

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for the family of tropane alkaloids . These alkaloids exhibit diverse and fascinating biological activities. Researchers worldwide have been keenly interested in stereoselectively constructing this fundamental structure. While many approaches involve enantioselective construction of an acyclic starting material, alternative methodologies achieve stereochemical control directly during the transformation that generates the bicyclic scaffold. These strategies are crucial for synthesizing tropane alkaloids with specific stereochemistry .

Bridged Aza-Bicyclic Structures

A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes allows the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes . This versatile reaction works efficiently with a broad range of substrates. The resulting products can be further functionalized, leading to a diverse library of bridged aza-bicyclic structures. These compounds hold promise for applications in drug discovery and materials science .

Green Synthesis of 7-Oxa-2-Azabicyclo[2.2.1]hept-5-enes

An unexpected intramolecular cyclization occurs during the reaction of furfurylamine with maleimides , resulting in the efficient green synthesis of the 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton. Under similar conditions, 7-oxabicyclo[2.2.1]hept-5-enes can also be synthesized from furfurylamine. These novel structures may find applications in organic synthesis and medicinal chemistry .

properties

IUPAC Name

N-[4-methylsulfanyl-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-1-oxobutan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3S/c1-8(15)13-11(3-4-18-2)12(16)14-6-10-5-9(14)7-17-10/h9-11H,3-7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEBFIOQKIHWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)N1CC2CC1CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide

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